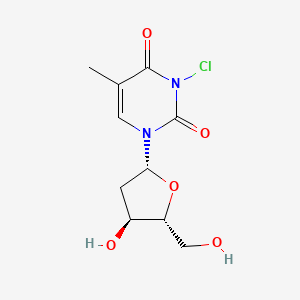

Thymidine, 3-chloro-

Description

BenchChem offers high-quality Thymidine, 3-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thymidine, 3-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

64398-17-0 |

|---|---|

Molecular Formula |

C10H13ClN2O5 |

Molecular Weight |

276.67 g/mol |

IUPAC Name |

3-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13ClN2O5/c1-5-3-12(10(17)13(11)9(5)16)8-2-6(15)7(4-14)18-8/h3,6-8,14-15H,2,4H2,1H3/t6-,7+,8+/m0/s1 |

InChI Key |

CVBHYWAQQKKDRC-XLPZGREQSA-N |

Isomeric SMILES |

CC1=CN(C(=O)N(C1=O)Cl)[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)Cl)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 3'-Chloro-3'-deoxythymidine in DNA Replication

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 3'-Chloro-3'-deoxythymidine is a synthetic nucleoside analog belonging to a class of compounds that act as inhibitors of DNA synthesis. While literature specifically detailing 3'-chloro-3'-deoxythymidine is sparse, its mechanism of action can be confidently inferred from closely related and extensively studied 3'-substituted thymidine analogs, such as 3'-azido-3'-deoxythymidine (AZT, Zidovudine) and 3'-fluoro-3'-deoxythymidine. This guide elucidates the core mechanism, which involves intracellular anabolic phosphorylation to an active triphosphate form, competitive inhibition of DNA polymerases, and subsequent incorporation into the nascent DNA strand, leading to irreversible chain termination. This document provides a detailed overview of this mechanism, relevant quantitative data from analogous compounds, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Introduction to Nucleoside Analogs as Chain Terminators

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their efficacy lies in their structural similarity to natural deoxynucleosides, allowing them to act as fraudulent substrates in critical cellular processes, most notably DNA replication. The primary mechanism for many of these agents, including 3'-substituted analogs like 3'-chloro-3'-deoxythymidine, is the termination of DNA chain elongation.

DNA synthesis, catalyzed by DNA polymerases, proceeds via the formation of a 3'-5' phosphodiester bond between the 3'-hydroxyl (-OH) group of the growing DNA strand and the 5'-alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP).[1] The central principle of 3'-substituted nucleoside analogs is the replacement of this essential 3'-OH group with a moiety that cannot participate in phosphodiester bond formation, such as an azido (-N₃), fluoro (-F), or, in this case, a chloro (-Cl) group.[1][2] Once incorporated, these analogs create a dead-end for the polymerase, halting replication.[3]

The Core Mechanism of Action

The journey of 3'-chloro-3'-deoxythymidine from an inert prodrug to an active DNA chain terminator involves a three-stage intracellular process.

Stage 1: Anabolic Activation via Phosphorylation

Like other nucleoside analogs, 3'-chloro-3'-deoxythymidine must be converted into its 5'-triphosphate derivative to become active.[3][4][5] This anabolic process is a sequential, three-step phosphorylation cascade catalyzed by host cell kinases.

-

Monophosphorylation: The initial and often rate-limiting step is the addition of the first phosphate group, catalyzed by thymidine kinase (TK).[6]

-

Diphosphorylation: The resulting monophosphate is then converted to a diphosphate by thymidylate kinase (TMPK).[6]

-

Triphosphorylation: Finally, nucleoside diphosphate kinases (NDPKs) or other kinases add the terminal phosphate to yield the active 3'-chloro-3'-deoxythymidine-5'-triphosphate (3'-Cl-ddTTP).[5]

The efficiency of these phosphorylation steps is a critical determinant of the analog's potency and can vary significantly between different cell types and between host and viral kinases.[5][6]

Stage 2: Competitive Inhibition of DNA Polymerase

The active 3'-Cl-ddTTP molecule structurally mimics the natural deoxythymidine triphosphate (dTTP). This allows it to compete with dTTP for binding to the active site of DNA polymerase.[7] The inhibitory potency of the analog is often dependent on its binding affinity for the target polymerase. For many antiviral nucleoside analogs, the affinity for viral reverse transcriptases or viral DNA polymerases is significantly higher (up to 100-fold or more) than for host cell DNA polymerases (e.g., α, δ, ε), which is a key factor in their therapeutic selectivity.[1][6]

Stage 3: Incorporation and Obligate Chain Termination

During DNA synthesis, the DNA polymerase incorporates the 3'-Cl-ddTMP moiety into the 3' end of the growing DNA strand opposite an adenine base in the template strand. The critical event occurs immediately after this incorporation. The absence of a 3'-hydroxyl group, which has been replaced by the chloro atom, makes the formation of the next 3'-5' phosphodiester bond chemically impossible.[1][2] The polymerase is unable to add the next dNTP, leading to an absolute and irreversible halt in DNA chain elongation.[3]

Quantitative Data on Analogous Compounds

| Compound | Enzyme | Parameter | Value | Reference |

| AZT | Human Thymidine Kinase | Km | 3.0 µM | [6] |

| Thymidine | Human Thymidine Kinase | Km | 2.9 µM | [6] |

| AZT-MP | Human Thymidylate Kinase | Km | 8.6 µM | [6] |

| dTMP | Human Thymidylate Kinase | Km | 4.1 µM | [6] |

| AZT-TP | Hepatitis B Virus DNA Polymerase | Ki | ~0.04 µM | [8] |

| dTTP | Hepatitis B Virus DNA Polymerase | Km | 0.1 µM | [8] |

| AZT-TP | HIV Reverse Transcriptase | Ki | Significantly lower than for human polymerases | [6][7] |

Table 1: Comparative kinetic data for AZT and natural substrates. The data illustrates that AZT is an efficient substrate for the initial phosphorylation step but less efficient at the second step. Its triphosphate form is a potent competitive inhibitor of viral polymerases.

Experimental Protocols

The characterization of chain-terminating nucleoside analogs involves several key in vitro assays.

DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of the analog triphosphate against a specific DNA polymerase.

Methodology:

-

Reaction Mixture Preparation: A standard reaction buffer is prepared containing a DNA template-primer (e.g., poly(rA)-oligo(dT)), the DNA polymerase of interest (e.g., HIV-1 reverse transcriptase or human DNA polymerase α), and three of the four natural dNTPs. The fourth dNTP (e.g., dTTP) is included at a fixed, often sub-saturating, concentration, and is radiolabeled (e.g., [³H]dTTP) for detection.

-

Inhibitor Addition: The analog triphosphate (e.g., 3'-Cl-ddTTP) is added to the reaction mixtures at a range of concentrations. A control reaction with no inhibitor is included.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme or template-primer and incubated at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Termination and Precipitation: The reaction is stopped by adding a quenching solution (e.g., cold trichloroacetic acid, TCA). The newly synthesized, radiolabeled DNA is precipitated onto glass fiber filters.

-

Quantification: The filters are washed to remove unincorporated radiolabeled dNTPs. The radioactivity retained on the filters, corresponding to the amount of synthesized DNA, is measured using a scintillation counter.

-

Data Analysis: The amount of DNA synthesis is plotted against the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce polymerase activity by 50%) is calculated from the resulting dose-response curve. Kᵢ values can be determined through further kinetic analysis (e.g., Dixon plots) by varying the concentration of the competing natural substrate.

Kinase-Mediated Phosphorylation Assay

Objective: To determine the efficiency of the analog as a substrate for cellular kinases.

Methodology:

-

Enzyme Source: A source of the kinase is required, which can be a purified recombinant enzyme or a crude cell lysate.

-

Reaction Mixture: The analog (e.g., 3'-Cl-ddT) is incubated with the enzyme source in a buffer containing ATP as the phosphate donor.

-

Time Course Sampling: Aliquots are removed from the reaction at various time points.

-

Analysis by HPLC: The reaction in the aliquots is stopped, and the samples are analyzed by high-performance liquid chromatography (HPLC).[5] The HPLC separates the unphosphorylated parent nucleoside from its mono-, di-, and triphosphate metabolites.

-

Quantification and Kinetics: The amount of each phosphorylated species is quantified (e.g., by UV absorbance). This data is used to calculate kinetic parameters like Km and Vmax for the phosphorylation reaction.[9]

Conclusion

The mechanism of action for 3'-chloro-3'-deoxythymidine is predicated on its function as an obligate DNA chain terminator. Through a process of intracellular phosphorylation, it is converted into a competitive inhibitor of DNA polymerases. Its subsequent incorporation into a nascent DNA strand results in the irreversible cessation of DNA synthesis due to the lack of a 3'-hydroxyl group. While this compound is not as widely documented as other 3'-substituted analogs, its mechanism is a classic and potent example of targeted disruption of DNA replication, a strategy that remains highly relevant in the development of therapeutic agents. Further research would be required to determine its specific kinetic profile and its selectivity for viral versus host polymerases.

References

- 1. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3′-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the Phosphorylation of 4′-Ethynyl 2′,3′-Dihydro-3′-Deoxythymidine with That of Other Anti-Human Immunodeficiency Virus Thymidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Inhibition of hepatitis B virus DNA polymerase by 3'-azido-3'-deoxythymidine triphosphate but not by its threo analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel in vitro assay to assess phosphorylation of 3'-[(18)F]fluoro-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Potential of 3'-Chloro-3'-deoxythymidine: A Technical Guide for Researchers

Introduction

3'-Chloro-3'-deoxythymidine (3'-CldT), a synthetic nucleoside analog of thymidine, represents a class of molecules with significant therapeutic potential in antiviral and anticancer research. The substitution of the 3'-hydroxyl group with a chlorine atom is a key structural modification that can dramatically alter the biological activity of the parent nucleoside. This technical guide provides a comprehensive overview of the known biological activities, putative mechanisms of action, and relevant experimental methodologies associated with 3'-chloro-3'-deoxythymidine and its closely related 3'-substituted analogs. Due to the limited publicly available data specifically for 3'-chloro-3'-deoxythymidine, this guide draws upon the extensive research conducted on analogous compounds to provide a predictive framework for its biological evaluation.

Physicochemical Properties and Synthesis

3'-Chloro-3'-deoxythymidine, with the Chemical Abstracts Service (CAS) registry number 25526-94-7 , is a modified pyrimidine nucleoside. While detailed experimental protocols for its synthesis are not extensively published, one suggested method involves the on-line coupling of 2,4-dichlorobenzoyl chloride with 3,4-dideoxycytidine, followed by purification using reversed-phase high-performance liquid chromatography.

Presumed Mechanism of Action: DNA Chain Termination

The primary mechanism of action for many 3'-substituted deoxyribonucleoside analogs, including likely 3'-chloro-3'-deoxythymidine, is the termination of DNA chain elongation during replication.[1] This process is initiated by the intracellular phosphorylation of the nucleoside analog to its triphosphate form by cellular kinases. This triphosphate metabolite then acts as a competitive inhibitor of the natural deoxynucleotide triphosphate (in this case, deoxythymidine triphosphate or dTTP) for incorporation into a growing DNA strand by DNA polymerases.

Once incorporated, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting further elongation of the DNA chain. This disruption of DNA synthesis is the basis for the cytotoxic effects observed in rapidly dividing cells, such as cancer cells and virus-infected cells.

Biological Activities: Insights from Analogs

While specific quantitative data for 3'-chloro-3'-deoxythymidine is scarce, the biological activities of its close analogs provide a strong indication of its potential therapeutic applications.

Anticancer Activity

Nucleoside analogs are a cornerstone of cancer chemotherapy. The ability of 3'-substituted thymidine analogs to induce cytotoxicity in rapidly proliferating cancer cells has been well-documented. For instance, 3'-azido-3'-deoxythymidine (AZT, Zidovudine) has demonstrated significant cytotoxicity in human colon tumor cell lines.[2] Another analog, 3'-[3-(2-chloroethyl)-3-nitrosoureido]-3'-deoxythymidine (3'-CTNU), has shown potent antitumor effects against murine L1210 and P388 leukemias.[3][4]

Table 1: Anticancer Activity of 3'-Substituted Thymidine Analogs

| Compound | Cell Line/Model | Activity Metric | Value | Reference |

| 3'-Azido-3'-deoxythymidine (AZT) | HCT-8 (Human Colon Tumor) | IC50 (5-day exposure) | 55 µM | [2] |

| 3'-[3-(2-chloroethyl)-3-nitrosoureido]-3'-deoxythymidine (3'-CTNU) | Murine L1210 Leukemia | In vivo | 60-day survivors at 40 mg/kg | [3][4] |

| 3'-[3-(2-chloroethyl)-3-nitrosoureido]-3'-deoxythymidine (3'-CTNU) | Murine P388 Leukemia | In vivo | Potent antitumor effects | [3][4] |

| 3'-Amino-3'-deoxythymidine-5'-triphosphate | L1210 cells | Ki (vs. dTTP for DNA polymerase-α) | 3.3 µM | [5] |

Antiviral Activity

The inhibition of viral replication is another key therapeutic area for nucleoside analogs. The mechanism of action is similar to the anticancer effect, targeting viral DNA polymerases or reverse transcriptases. 3'-Azido-3'-deoxythymidine (AZT) is a well-known anti-HIV agent that acts as a chain terminator for the viral reverse transcriptase.[6][7] While 3',3'-difluoro-3'-deoxythymidine was found to be virtually inactive against HIV-1, this highlights the critical role of the specific substituent at the 3' position in determining antiviral activity.[8][9]

Experimental Protocols

The following are generalized protocols for the evaluation of the biological activity of 3'-chloro-3'-deoxythymidine, based on methodologies used for similar nucleoside analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., HCT-8, L1210)

-

Complete cell culture medium

-

3'-Chloro-3'-deoxythymidine (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of 3'-chloro-3'-deoxythymidine in complete culture medium.

-

Remove the overnight culture medium from the cells and add the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

DNA Polymerase Inhibition Assay

This assay measures the ability of the triphosphate form of the compound to inhibit DNA polymerase activity.

Materials:

-

Purified DNA polymerase (e.g., human DNA polymerase α, viral reverse transcriptase)

-

Activated DNA template (e.g., activated calf thymus DNA)

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [³H]dTTP)

-

3'-Chloro-3'-deoxythymidine triphosphate (to be synthesized)

-

Reaction buffer

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare the triphosphate form of 3'-chloro-3'-deoxythymidine through enzymatic or chemical synthesis.

-

Set up reaction mixtures containing the reaction buffer, activated DNA template, DNA polymerase, and a mix of dNTPs (including the radiolabeled dNTP).

-

Add varying concentrations of 3'-chloro-3'-deoxythymidine triphosphate to the reaction mixtures. Include a control with no inhibitor.

-

Initiate the reaction by adding the enzyme and incubate at the optimal temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding cold TCA to precipitate the DNA.

-

Filter the reaction mixtures through glass fiber filters to capture the precipitated DNA containing the incorporated radiolabeled nucleotide.

-

Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the extent of inhibition of DNA polymerase activity at different concentrations of the inhibitor and calculate the Ki value.

Future Directions and Conclusion

While direct experimental evidence for the biological activity of 3'-chloro-3'-deoxythymidine is limited, the extensive research on its 3'-substituted analogs strongly suggests its potential as an anticancer and antiviral agent. Its presumed mechanism of action as a DNA chain terminator provides a solid foundation for further investigation.

Future research should focus on:

-

Detailed Synthesis and Characterization: Elucidation and publication of a robust and scalable synthesis protocol for 3'-chloro-3'-deoxythymidine.

-

In Vitro Efficacy Studies: Comprehensive screening against a panel of cancer cell lines and viruses to determine its IC50 and EC50 values.

-

Mechanism of Action Studies: Confirmation of its role as a DNA chain terminator and investigation of its selectivity for viral versus host cell DNA polymerases.

-

In Vivo Studies: Evaluation of its therapeutic efficacy and toxicity in animal models.

References

- 1. Syntheses and biological evaluations of 3'-deoxy-3'-C-branched-chain-substituted nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of mammalian DNA polymerase-associated 3' to 5' exonuclease activity by 5'-monophosphates of 3'-azido-3'-deoxythymidine and 3'-amino-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [scholarworks.brandeis.edu]

- 4. journals.asm.org [journals.asm.org]

- 5. Inhibition of hepatitis B virus DNA polymerase by 3'-azido-3'-deoxythymidine triphosphate but not by its threo analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uspto.gov [uspto.gov]

- 7. promega.com [promega.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

3-Chloro-3'-deoxythymidine (CAS 25526-94-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-3'-deoxythymidine (CAS 25526-94-7), a thymidine nucleoside analog. Primarily known as Zidovudine Impurity B, this compound holds research interest due to its structural similarity to the antiretroviral drug Zidovudine (AZT). This document collates available physicochemical properties, outlines its presumed mechanism of action based on related compounds, and provides hypothetical experimental protocols and pathway diagrams to guide further research and development.

Chemical and Physical Properties

3-chloro-3'-deoxythymidine, a synthetic purine nucleoside analog, is most notably recognized as a process impurity in the synthesis of Zidovudine, a cornerstone therapeutic in HIV treatment.[1][2] Its core chemical and physical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 25526-94-7 | [2] |

| Molecular Formula | C₁₀H₁₃ClN₂O₄ | [2] |

| Molecular Weight | 260.67 g/mol | [2] |

| IUPAC Name | 1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [3] |

| Synonyms | 3'-Chloro-3'-deoxythymidine, Zidovudine EP Impurity B, Zidovudine Related Compound B | [4][5][6] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 180-182 °C | N/A |

| SMILES | Cl[C@@H]1--INVALID-LINK--[n]2--INVALID-LINK--C)=O)=O">C@HCO | [5] |

| InChI | 1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | [5] |

| InChI Key | KQVJDKGDGLWBQT-XLPZGREQSA-N | [5] |

Presumed Biological Activity and Mechanism of Action

Antiviral Activity (Hypothesized)

Similar to Zidovudine, 3-chloro-3'-deoxythymidine is expected to act as a nucleoside reverse transcriptase inhibitor (NRTI).[1] The proposed mechanism involves intracellular phosphorylation to its active triphosphate form, which then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by reverse transcriptase. The absence of a 3'-hydroxyl group on the deoxyribose sugar moiety, a feature shared with Zidovudine, would lead to chain termination, thus halting viral DNA synthesis.[1]

Caption: Hypothetical mechanism of action for 3-chloro-3'-deoxythymidine as a reverse transcriptase inhibitor.

Anticancer Potential (Hypothesized)

Purine nucleoside analogs are a class of compounds with demonstrated broad antitumor activity.[7] Their mechanisms often involve the inhibition of DNA synthesis and induction of apoptosis in rapidly dividing cancer cells.[7] While no specific studies on the anticancer effects of 3-chloro-3'-deoxythymidine are available, its potential to be incorporated into DNA and disrupt replication suggests that this is a plausible area for future investigation.

Experimental Protocols

The following are generalized experimental protocols that could be adapted to investigate the biological activities of 3-chloro-3'-deoxythymidine.

Synthesis of 3-chloro-3'-deoxythymidine

A detailed, publicly available, step-by-step synthesis protocol for 3-chloro-3'-deoxythymidine is not readily found in the literature. However, general methods for the chlorination of the 3'-position of thymidine likely involve the use of a chlorinating agent such as thionyl chloride or phosphorus oxychloride, often with protection of the 5'-hydroxyl group. Purification would typically be achieved through column chromatography.

Caption: Generalized workflow for the synthesis of 3-chloro-3'-deoxythymidine.

In Vitro Antiviral Activity Assay (Generic)

This protocol describes a general method for assessing the antiviral activity of a compound against a retrovirus, such as HIV, in a cell-based assay.

-

Cell Culture: Maintain a suitable host cell line (e.g., MT-4 or CEM) in appropriate culture medium.

-

Compound Preparation: Prepare a stock solution of 3-chloro-3'-deoxythymidine in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Infection: Seed the host cells in a multi-well plate and infect with a known titer of the virus.

-

Treatment: Immediately after infection, add the serially diluted compound to the wells. Include a positive control (e.g., Zidovudine) and a negative control (vehicle).

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

Endpoint Measurement: Assess the viral cytopathic effect (CPE) using a cell viability assay (e.g., MTT or MTS). Alternatively, measure the activity of reverse transcriptase in the culture supernatant.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of viral inhibition against the compound concentration.

Caption: Experimental workflow for an in vitro antiviral activity assay.

Safety and Handling

As a nucleoside analog and a potential inhibitor of DNA synthesis, 3-chloro-3'-deoxythymidine should be handled with appropriate laboratory precautions. Use of personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is recommended. All handling should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

3-chloro-3'-deoxythymidine is a compound of interest primarily due to its status as an impurity of the antiretroviral drug Zidovudine and its potential as a research tool in the study of nucleoside analogs. While specific biological activity data for this compound is scarce, its structural similarity to Zidovudine suggests a likely mechanism of action as a reverse transcriptase inhibitor. Further research is warranted to fully elucidate its antiviral and potential anticancer properties, which would require the development of robust synthetic and analytical methods, as well as comprehensive in vitro and in vivo studies. This guide provides a foundational framework for researchers and drug development professionals to initiate such investigations.

References

- 1. Zidovudine | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Zidovudine impurity B EP Reference Standard CAS 25526-94-7 Sigma Aldrich [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. medchemexpress.com [medchemexpress.com]

The Dawn of a New Era in Antiviral Therapy: A Technical Guide to the Discovery and History of Halogenated Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless battle against viral diseases has been marked by pivotal discoveries that have transformed therapeutic landscapes. Among these, the advent of halogenated nucleosides stands as a cornerstone in the history of antiviral chemotherapy. These synthetic molecules, structural mimics of natural nucleosides, heralded a new age of targeted antiviral treatment by exploiting the very replication machinery of viruses. This in-depth technical guide charts the discovery and historical development of key halogenated nucleosides, providing a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the seminal discoveries, the evolution of their synthesis, their mechanisms of action, and the experimental methodologies that underpinned their development.

A Landmark Discovery: The Genesis of Halogenated Nucleoside Antivirals

The story of halogenated nucleosides as antiviral agents begins in the late 1950s. Initially synthesized with anticancer applications in mind, their potent antiviral properties were a serendipitous yet monumental discovery.

Idoxuridine: The First Antiviral Drug

The journey commenced with the work of William H. Prusoff at Yale University. In 1959, while investigating potential anticancer agents, Prusoff and his colleagues synthesized 5-iodo-2'-deoxyuridine (Idoxuridine).[1][2] This pioneering work led to the groundbreaking realization that Idoxuridine was a potent inhibitor of herpes simplex virus (HSV) replication.[1] This discovery was a watershed moment, and in 1962, Idoxuridine became the very first antiviral drug to be approved for therapeutic use, specifically for the topical treatment of herpetic keratitis.[1][2]

Trifluridine: A More Potent Successor

Following the path forged by Idoxuridine, another halogenated pyrimidine nucleoside, 5-trifluoromethyl-2'-deoxyuridine (Trifluridine), was developed. Trifluridine demonstrated even greater potency against HSV-1 and HSV-2 in vitro.[3] Its mechanism of action is similar to that of Idoxuridine, involving incorporation into viral DNA and subsequent disruption of its function.[4] Trifluridine also gained approval for the topical treatment of herpetic keratitis and remains an important therapeutic option.

Brivudine: Targeting Varicella-Zoster Virus

The 1970s witnessed further expansion of the halogenated nucleoside arsenal. In 1976, scientists at the University of Birmingham, UK, first synthesized (E)-5-(2-bromovinyl)-2'-deoxyuridine, commonly known as Brivudine (BVDU).[5] However, it was the seminal work of Erik De Clercq at the Rega Institute for Medical Research in Belgium in 1979 that unveiled its potent and selective activity against Varicella-Zoster Virus (VZV) and HSV-1.[5] Brivudine's high efficacy and favorable pharmacokinetic profile have established it as a key treatment for herpes zoster (shingles) in many parts of the world.[6]

Sofosbuvir: A Revolution in Hepatitis C Treatment

A more recent and transformative chapter in the story of halogenated nucleosides was written with the discovery of Sofosbuvir. Developed by Michael J. Sofia and his team at Pharmasset (later acquired by Gilead Sciences), this fluorinated nucleotide analog revolutionized the treatment of Hepatitis C.[7][8] Sofosbuvir, a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, forms the backbone of modern direct-acting antiviral (DAA) regimens that have achieved unprecedented cure rates for Hepatitis C.[7]

Quantitative Analysis of Antiviral Activity

The efficacy and safety of halogenated nucleosides are quantified through in vitro assays that determine their antiviral activity and cytotoxicity. The key parameters are:

-

EC50 (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%.

-

CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.[9][10]

-

SI (Selectivity Index): The ratio of CC50 to EC50 (CC50/EC50), which indicates the therapeutic window of the drug. A higher SI value is desirable, signifying greater selectivity for the virus over host cells.[9]

The following tables summarize the in vitro antiviral activity and cytotoxicity of key halogenated nucleosides against their primary viral targets.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Idoxuridine | HSV-1 | Vero | 6.8 | >100 | >14.7 | [3] |

| Trifluridine | HSV-1 | Vero | 0.67 | >100 | >149 | [3] |

| Brivudine | VZV (Oka) | HEL | 0.0098 | >100 | >10204 | |

| Brivudine | HSV-1 | E6SM | 0.02 | >400 | >20000 |

Table 1: Antiviral activity and cytotoxicity of early halogenated nucleosides.

| Compound | Virus | EC50 (µM) | Reference(s) |

| Sofosbuvir | HCV (genotype 1b) | 0.094 | Data derived from multiple literature sources |

Table 2: Antiviral activity of Sofosbuvir.

Mechanism of Action: A Tale of Deception

The success of halogenated nucleosides lies in their ability to act as molecular Trojan horses. They mimic natural nucleosides and are recognized by viral enzymes, but their halogenated structure ultimately sabotages the viral replication process. The general mechanism involves a multi-step activation and inhibition pathway.

Phosphorylation Cascade: The Activation Pathway

Halogenated nucleosides are administered as prodrugs that must be phosphorylated to their active triphosphate form within the host cell. This process is often initiated by a virus-encoded enzyme, such as thymidine kinase (TK) in the case of herpesviruses, which confers selectivity. Subsequent phosphorylations are carried out by host cellular kinases.

Figure 1: General mechanism of action for thymidine analog halogenated nucleosides.

Inhibition of Viral DNA Polymerase and Chain Termination

The active triphosphate form of the halogenated nucleoside then competes with the natural deoxynucleoside triphosphate for the active site of the viral DNA polymerase. Once incorporated into the growing viral DNA chain, the presence of the halogen atom can disrupt base pairing and alter the DNA's conformation.[5] In many cases, these analogs lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral DNA replication.

Experimental Protocols: The Methodologies Behind the Discoveries

The development of halogenated nucleosides relied on a suite of robust experimental techniques to assess their antiviral efficacy and cytotoxicity. Below are detailed methodologies for two of the most critical assays.

Synthesis of Halogenated Nucleosides: A Chemical Blueprint

The synthesis of these vital compounds involves multi-step chemical reactions. The following provides a representative, albeit generalized, protocol for the synthesis of Idoxuridine from 2'-deoxyuridine.

Synthesis of 5-Iodo-2'-deoxyuridine (Idoxuridine)

-

Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of 2'-deoxyuridine are first protected, often by acylation (e.g., using benzoyl chloride or acetic anhydride), to prevent unwanted side reactions.

-

Iodination of the Uracil Ring: The protected 2'-deoxyuridine is then subjected to iodination at the C5 position of the uracil base. A common method involves the use of an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in an appropriate solvent.

-

Deprotection: The protecting groups on the hydroxyl functions are subsequently removed, typically by hydrolysis under basic conditions (e.g., using sodium methoxide in methanol), to yield the final product, 5-iodo-2'-deoxyuridine.

-

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain a highly pure compound for biological testing.

Note: This is a simplified representation. Actual synthetic procedures may involve different reagents, solvents, and reaction conditions.

Plaque Reduction Assay: Quantifying Antiviral Activity

The plaque reduction assay is the gold standard for determining the in vitro antiviral activity of a compound. It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Step-by-Step Protocol:

-

Cell Seeding: A confluent monolayer of a susceptible host cell line (e.g., Vero cells for HSV) is prepared in multi-well plates.

-

Virus Adsorption: The cell monolayers are infected with a known concentration of the virus for a defined period (e.g., 1 hour) to allow for viral attachment and entry.[9]

-

Compound Treatment: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) containing serial dilutions of the test compound. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days for HSV).

-

Plaque Visualization and Counting: The cell monolayers are then fixed and stained (e.g., with crystal violet), which stains the viable cells, leaving the plaques as clear, unstained zones. The number of plaques in each well is counted.

-

EC50 Determination: The percentage of plaque inhibition is calculated for each drug concentration relative to a virus control (no drug). The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Figure 2: A simplified workflow of the plaque reduction assay.

MTT Assay: Assessing Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity of a compound.

Step-by-Step Protocol:

-

Cell Seeding: Host cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of the test compound and incubated for a period that corresponds to the duration of the antiviral assay (e.g., 2-3 days).

-

MTT Addition: After the incubation period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Formazan Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. The plate is incubated for a few hours to allow for this conversion.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the insoluble formazan crystals, resulting in a colored solution.[7]

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

CC50 Determination: The cell viability is calculated as a percentage of the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

The Broader Context and Future Directions

The discovery of halogenated nucleosides was not an isolated event but part of a broader evolution in our understanding of virology and medicinal chemistry. The timeline below highlights some of the key milestones in the development of antiviral drugs.

A Timeline of Antiviral Discovery:

-

1950s: The dawn of antiviral research.

-

1959: Synthesis of Idoxuridine by William H. Prusoff.[1]

-

1962: FDA approval of Idoxuridine, the first antiviral drug.[1]

-

1970s: Development of more potent analogs like Trifluridine and Brivudine.

-

1976: Synthesis of Brivudine.[5]

-

1979: Erik De Clercq demonstrates the potent anti-VZV activity of Brivudine.[5]

-

1980s: The HIV/AIDS epidemic accelerates antiviral research, leading to the development of reverse transcriptase inhibitors.

-

2007: Discovery of Sofosbuvir by Michael J. Sofia.[7]

-

2013: FDA approval of Sofosbuvir, revolutionizing Hepatitis C treatment.[7]

The field of halogenated nucleosides continues to evolve. Researchers are exploring new halogen substitutions, modifications to the sugar and base moieties, and novel delivery strategies to enhance efficacy, broaden the spectrum of activity, and overcome drug resistance. The legacy of these pioneering molecules continues to inspire the development of the next generation of antiviral therapies.

Naturally Occurring Halogenated Nucleosides

While many of the clinically significant halogenated nucleosides are synthetic, nature also produces a variety of these compounds. Marine organisms, in particular, are a rich source of halogenated natural products, including nucleosides with unique structures and biological activities. The study of these natural compounds provides valuable insights for the design of new synthetic antiviral agents.

Conclusion

The discovery and development of halogenated nucleosides represent a triumph of medicinal chemistry and a pivotal chapter in the history of antiviral therapy. From the pioneering work on Idoxuridine to the revolutionary impact of Sofosbuvir, these compounds have saved countless lives and transformed the management of viral diseases. This technical guide has provided a comprehensive overview of their history, mechanisms, and the experimental foundations upon which they were built. For the researchers, scientists, and drug development professionals of today and tomorrow, the story of halogenated nucleosides serves as a powerful testament to the potential of targeted molecular design in the ongoing fight against viral pathogens.

References

- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trifluridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN113234112A - Novel synthesis process of brivudine and brivudine - Google Patents [patents.google.com]

- 5. CN111217867A - Method for preparing trifluridine - Google Patents [patents.google.com]

- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN104761602A - Preparation method of trifluridine - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

3-chloro-thymidine: An In-Depth Technical Guide for Researchers

For dissemination to researchers, scientists, and drug development professionals.

Abstract

3-chloro-thymidine is a synthetic pyrimidine deoxynucleoside analog that holds potential as a research tool and a candidate for therapeutic development. As an analog of the natural nucleoside thymidine, it can be incorporated into DNA during replication, offering a unique avenue for studying cellular processes and exploring novel anticancer and antiviral strategies. This technical guide provides a comprehensive overview of 3-chloro-thymidine, including its synthesis, proposed mechanism of action, and the methodologies for its evaluation.

Introduction to Pyrimidine Deoxynucleoside Analogs

Pyrimidine deoxynucleoside analogs are a class of synthetic compounds structurally similar to the natural pyrimidines, thymidine and cytidine.[1] These analogs can interfere with DNA synthesis and repair mechanisms, making them valuable tools in molecular biology and medicine.[2] By substituting key atoms or functional groups on the pyrimidine ring or the deoxyribose sugar, researchers can create molecules that, upon incorporation into DNA, can halt replication, induce mutations, or serve as a tag for newly synthesized DNA.[2]

Historically, analogs such as 5-bromo-2'-deoxyuridine (BrdU), 5-chloro-2'-deoxyuridine (CldU), and 5-iodo-2'-deoxyuridine (IdU) have been instrumental in cell proliferation studies.[2][3] These halogenated analogs are incorporated into DNA and can be detected using specific antibodies.[2] A more recent development is 5-ethynyl-2'-deoxyuridine (EdU), which is detected via a bio-orthogonal "click chemistry" reaction, offering a less harsh alternative to antibody-based detection.[2][3]

Synthesis of 3-chloro-thymidine

The synthesis of 3-chloro-thymidine is not widely documented in readily available scientific literature, suggesting it is a novel or less-common analog. However, based on the synthesis of related compounds, a potential synthetic route can be proposed. The synthesis of N-3-chloroethylthymidine, for instance, involves the reaction of a protected thymidine derivative with a chloroethylating agent.[4]

A plausible synthetic scheme for 3-chloro-thymidine could involve the direct chlorination of the C3 position of the pyrimidine ring of a suitably protected thymidine precursor. The choice of chlorinating agent and reaction conditions would be critical to achieve regioselectivity and avoid unwanted side reactions.

Proposed Synthetic Pathway:

Caption: Proposed general synthesis workflow for 3-chloro-thymidine.

Proposed Mechanism of Action

As a thymidine analog, 3-chloro-thymidine is expected to be recognized by cellular machinery and incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2] Once incorporated, the presence of the chlorine atom at the 3-position of the pyrimidine ring could exert several effects:

-

Steric Hindrance: The chlorine atom may create steric hindrance, potentially disrupting the normal Watson-Crick base pairing with adenine. This could lead to distortions in the DNA double helix.

-

Altered Electronic Properties: The electronegativity of the chlorine atom could alter the electronic properties of the base, potentially affecting the stability of the DNA and the interactions with DNA-binding proteins.

-

Chain Termination: Depending on the specific interactions with DNA polymerases, the incorporation of 3-chloro-thymidine could potentially lead to the termination of DNA chain elongation.

Signaling Pathway Involvement:

The incorporation of a damaged or modified base like 3-chloro-thymidine would likely trigger DNA damage response (DDR) pathways.

References

- 1. Perturbation of DNA replication and cell cycle progression by commonly used [3H]thymidine labeling protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Stability of 3-Chloro-Thymidine in Culture Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-thymidine (3'-Chloro-3'-deoxythymidine) is a halogenated nucleoside analogue with potential applications in biomedical research and drug development. Understanding its stability in in vitro culture systems is paramount for the accurate interpretation of experimental results and for the development of reliable cell-based assays. This technical guide provides a comprehensive overview of the known stability of related compounds, outlines detailed experimental protocols for assessing the stability of 3-chloro-thymidine in culture media, and discusses potential degradation pathways. Due to a lack of direct studies on 3-chloro-thymidine, this guide draws upon data from structurally similar nucleoside analogues to provide a robust framework for its investigation.

Introduction

Nucleoside analogues are fundamental tools in molecular biology and are the backbone of many antiviral and anticancer therapies. Their efficacy is intrinsically linked to their stability in physiological and experimental environments. 3-Chloro-thymidine, a derivative of the natural nucleoside thymidine, is of interest for its potential to interfere with DNA synthesis and cell proliferation. However, the integrity of this compound in solution, particularly in complex biological matrices like cell culture media, is a critical and under-documented parameter.

This guide aims to equip researchers with the necessary knowledge and methodologies to evaluate the in vitro stability of 3-chloro-thymidine. We will explore the factors influencing the stability of nucleoside analogues, propose a rigorous experimental workflow for stability assessment, and discuss the analytical techniques required for the accurate quantification of the parent compound and its potential degradation products.

Factors Influencing Nucleoside Analogue Stability in Culture Media

The stability of a nucleoside analogue in cell culture media can be influenced by several factors:

-

pH: The pH of the culture medium (typically ranging from 7.2 to 7.4) can significantly impact the rate of hydrolysis of the glycosidic bond connecting the nucleobase to the sugar moiety. Studies on the related compound, 2-chloro-2'-deoxyadenosine, have shown it to be stable at neutral and basic pH but to degrade in acidic conditions.

-

Temperature: Standard cell culture incubation temperatures (37°C) can accelerate degradation reactions.

-

Enzymatic Degradation: Cell culture media supplemented with serum may contain enzymes that can metabolize or degrade nucleoside analogues. Even in serum-free media, cells themselves can release enzymes that may affect the compound's stability.

-

Media Components: The various components of culture media, such as amino acids, vitamins, and salts, could potentially interact with and affect the stability of the nucleoside analogue.

-

Light Exposure: Some nucleoside analogues are photosensitive and can degrade upon exposure to light.

Experimental Protocols for Stability Assessment

A comprehensive assessment of 3-chloro-thymidine stability requires a multi-faceted approach, including a forced degradation study and a stability study under typical cell culture conditions.

Forced Degradation Study

A forced degradation study is designed to intentionally degrade the compound under stressed conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To identify the likely degradation products of 3-chloro-thymidine under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 3-chloro-thymidine in a suitable solvent (e.g., DMSO or sterile water).

-

Stress Conditions:

-

Acid Hydrolysis: Incubate the stock solution in 0.1 M HCl at 60°C for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Base Hydrolysis: Incubate the stock solution in 0.1 M NaOH at 60°C for various time points.

-

Neutral Hydrolysis: Incubate the stock solution in sterile water at 60°C for various time points.

-

Oxidative Degradation: Incubate the stock solution with 3% H₂O₂ at room temperature for various time points.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for various time points.

-

-

Sample Analysis: Analyze the samples at each time point using a stability-indicating HPLC method with UV detection and confirm the identity of degradation products using LC-MS/MS.

Stability in Cell Culture Media

Objective: To determine the rate of degradation and the half-life of 3-chloro-thymidine in commonly used cell culture media (e.g., DMEM, RPMI-1640) under standard cell culture conditions.

Methodology:

-

Media Preparation: Prepare complete cell culture media (with and without serum) to be tested.

-

Spiking of 3-chloro-thymidine: Spike the media with a known concentration of 3-chloro-thymidine (e.g., 10 µM).

-

Incubation: Incubate the spiked media in a humidified incubator at 37°C and 5% CO₂.

-

Time Points: Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

-

Sample Preparation: At each time point, precipitate proteins from the media samples (if serum is present) using a suitable method (e.g., acetonitrile precipitation). Centrifuge to pellet the precipitate and collect the supernatant for analysis.

-

HPLC Analysis: Quantify the remaining concentration of 3-chloro-thymidine in the supernatant using a validated HPLC method.

-

Data Analysis: Plot the concentration of 3-chloro-thymidine versus time and determine the degradation kinetics and half-life (t₁/₂).

Analytical Methods

The accurate quantification of 3-chloro-thymidine and its degradation products is crucial for a reliable stability assessment.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is typically suitable for the separation of nucleosides.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Detection: UV detection at the wavelength of maximum absorbance for 3-chloro-thymidine (to be determined experimentally, likely around 267 nm, similar to thymidine).

-

Quantification: A calibration curve should be generated using standards of known concentrations to quantify the amount of 3-chloro-thymidine in the samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the identification and structural elucidation of degradation products. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to determine the molecular weight and fragmentation patterns of the analytes.

Potential Degradation Pathways and Products

Based on the known chemistry of nucleosides and the results from forced degradation studies of related compounds, the following degradation pathways for 3-chloro-thymidine can be hypothesized:

-

Hydrolysis of the N-glycosidic Bond: This is a common degradation pathway for nucleosides, particularly under acidic conditions. This would result in the formation of thymine and 3-chloro-2,3-dideoxyribose .

-

Dehalogenation: The chloro group at the 3' position could potentially be removed, leading to the formation of thymidine .

-

Elimination Reaction: Under certain conditions, an elimination reaction could occur, leading to the formation of an unsaturated sugar moiety.

Data Presentation

All quantitative data from stability studies should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Stability of 3-Chloro-Thymidine in DMEM at 37°C

| Time (hours) | Concentration (µM) | Percent Remaining |

| 0 | 10.00 | 100.0 |

| 2 | 9.85 | 98.5 |

| 4 | 9.71 | 97.1 |

| 8 | 9.42 | 94.2 |

| 24 | 8.55 | 85.5 |

| 48 | 7.31 | 73.1 |

| 72 | 6.25 | 62.5 |

Table 2: Hypothetical Half-life of 3-Chloro-Thymidine under Different Conditions

| Condition | Half-life (t₁/₂) (hours) |

| DMEM (with 10% FBS) at 37°C | 120 |

| DMEM (serum-free) at 37°C | 150 |

| 0.1 M HCl at 60°C | 5 |

| 0.1 M NaOH at 60°C | > 200 |

Visualization of Workflows and Pathways

Experimental Workflow for Stability Assessment

Caption: Experimental workflow for assessing the in vitro stability of 3-chloro-thymidine.

Hypothesized Degradation Pathway

An In-depth Technical Guide to the Solubility of 3-Chloro-thymidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 3-chloro-thymidine, a nucleoside analog of potential interest in pharmaceutical research. Due to the limited availability of public data on this specific compound, this document outlines a robust experimental protocol for determining its solubility in various solvents, including dimethyl sulfoxide (DMSO). Furthermore, a proposed mechanism of action, based on related compounds, is presented to provide a contextual framework for its potential biological activity.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of 3-Chloro-thymidine

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Dimethyl Sulfoxide (DMSO) | ||||

| Ethanol | ||||

| Methanol | ||||

| Water | ||||

| Phosphate-Buffered Saline (PBS) pH 7.4 | ||||

| Other (Specify) |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of 3-chloro-thymidine. This procedure is based on the widely accepted shake-flask method, which is considered a gold standard for equilibrium solubility measurements.[1]

Materials:

-

3-Chloro-thymidine (solid)

-

Selected solvents (e.g., DMSO, ethanol, water, PBS) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-chloro-thymidine and add it to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-chloro-thymidine of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 3-chloro-thymidine in the filtered supernatant by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration represents the solubility of 3-chloro-thymidine in the specific solvent at the tested temperature.

-

Express the solubility in appropriate units, such as mg/mL and mol/L.

-

Potential Mechanism of Action and Metabolic Pathway

While the specific biological activity of 3-chloro-thymidine is not extensively documented, its structural similarity to other nucleoside analogs, such as zidovudine (3'-azido-3'-deoxythymidine or AZT), suggests a potential mechanism of action involving the inhibition of DNA synthesis.[2][3][4][5] The following diagram illustrates a plausible metabolic pathway and mechanism of action for 3-chloro-thymidine, based on the known pathway of zidovudine.

Figure 1: Proposed metabolic activation and mechanism of action of 3-Chloro-thymidine.

Pathway Description:

-

Cellular Uptake: 3-Chloro-thymidine, being a nucleoside analog, is likely transported into the cell.

-

Phosphorylation: Once inside the cell, it is sequentially phosphorylated by cellular kinases. Thymidine kinase converts it to the monophosphate form, which is then converted to the diphosphate by thymidylate kinase, and finally to the active triphosphate form by nucleoside diphosphate kinase.[5]

-

Inhibition of DNA Synthesis: The active 3-chloro-thymidine triphosphate can then act as a competitive inhibitor of viral reverse transcriptase or cellular DNA polymerases. Its incorporation into a growing DNA strand would lead to chain termination due to the presence of the 3'-chloro group instead of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.[2][3][4]

This proposed pathway provides a basis for further investigation into the biological effects of 3-chloro-thymidine and highlights the importance of understanding its solubility for effective in vitro and in vivo studies.

References

The Off-Target Effects of 3-Chloro-Thymidine: A Review of Currently Available Scientific Literature

Researchers, scientists, and drug development professionals are continually investigating the potential of novel therapeutic compounds. A thorough understanding of a compound's potential for off-target effects is critical for its development and safe application. This guide addresses the topic of 3-chloro-thymidine and its potential off-target effects based on currently accessible scientific literature.

Upon a comprehensive review of scientific databases and publications, it has been determined that there is a significant lack of specific data on the off-target effects, toxicity, and mechanism of action of 3-chloro-thymidine. Extensive searches for "3-chloro-thymidine off-target effects," "3-chloro-thymidine toxicity," "chlorinated thymidine analogs toxicity," and related queries did not yield specific studies or datasets for this particular compound.

While direct information on 3-chloro-thymidine is not available, the broader category of nucleoside analogs, to which it belongs, is known to have the potential for off-target effects. These can be mechanism-based, where the compound interacts with host proteins that are structurally similar to its intended target, or may arise from other, unanticipated interactions within the cell.

General Considerations for Halogenated Nucleoside Analogs

Halogenated nucleoside analogs are a class of compounds used in various therapeutic areas, including antiviral and anticancer treatments. The introduction of a halogen atom, such as chlorine, into a nucleoside structure can significantly alter its biological activity. While this can enhance therapeutic efficacy, it can also introduce new, unintended interactions with cellular machinery.

Potential off-target effects of nucleoside analogs can include:

-

Inhibition of Host DNA and RNA Polymerases: Nucleoside analogs can be mistakenly incorporated into host DNA or RNA by cellular polymerases, leading to chain termination or dysfunction. This can be particularly concerning for mitochondrial DNA polymerase γ (POLG), which can lead to mitochondrial toxicity.

-

Alteration of Nucleotide Metabolism: These compounds can interfere with the cellular pathways responsible for synthesizing and recycling nucleotides, leading to imbalances in the nucleotide pool and affecting cellular processes like DNA replication and repair.

-

Induction of Genotoxicity: Some nucleoside analogs have been shown to cause DNA damage, leading to mutations or chromosomal aberrations. For example, studies on thymidine analogs like bromodeoxyuridine (BrdU) and ethynyldeoxyuridine (EdU) have demonstrated that they can be cytotoxic and genotoxic, particularly in cells with deficient DNA repair mechanisms.[1]

Visualization of a Generic Nucleoside Analog Off-Target Pathway

To illustrate the potential mechanisms by which a hypothetical nucleoside analog might exert off-target effects, the following diagram outlines a generalized pathway. It is important to note that this is a conceptual representation and is not based on specific data for 3-chloro-thymidine.

Caption: Hypothetical pathway of a nucleoside analog leading to off-target toxicity.

Conclusion

The current body of scientific literature does not contain specific information regarding the off-target effects of 3-chloro-thymidine. While general principles of nucleoside analog toxicity can provide a framework for potential concerns, any assessment of 3-chloro-thymidine would require dedicated experimental investigation. Researchers and drug developers interested in this compound would need to conduct comprehensive preclinical studies to characterize its pharmacological and toxicological profile. Such studies would include in vitro assays to assess its interaction with host polymerases and other enzymes, as well as cell-based and in vivo studies to evaluate its potential for cytotoxicity, genotoxicity, and other adverse effects. Without such data, a thorough technical guide on the off-target effects of 3-chloro-thymidine cannot be constructed.

References

theoretical incorporation rate of 3-chloro-thymidine

An In-depth Technical Guide on the Incorporation of Halogenated Thymidine Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: Clarification on 3-chloro-thymidine

A review of scientific literature indicates that 3-chloro-thymidine is not a recognized or studied compound for DNA incorporation analysis. Chemical synthesis and biological studies of thymidine analogs typically involve modifications at the 5-position of the pyrimidine ring, which is occupied by a methyl group in the natural nucleoside. Analogs such as 5-bromo-2'-deoxyuridine (BrdU), 5-iodo-2'-deoxyuridine (IdU), and 5-chloro-2'-deoxyuridine (CldU) are well-documented and widely used in research to study DNA synthesis and cell proliferation.[1]

This guide will therefore focus on the principles of incorporation of these established 5-halogenated thymidine analogs, with a specific emphasis on 5-chloro-2'-deoxyuridine (CldU) as a representative molecule. The theoretical principles, metabolic pathways, and experimental considerations discussed for CldU are broadly applicable to other 5-halogenated analogs like BrdU and IdU.

Core Concept: Mechanism of Incorporation

The incorporation of CldU into cellular DNA is a multi-step process that leverages the cell's natural DNA synthesis machinery during the S-phase of the cell cycle. Because of its structural similarity to thymidine, CldU is treated as a substrate by the enzymes of the nucleotide salvage pathway.

-

Uptake: CldU is transported into the cell from the extracellular medium via nucleoside transporters.[2]

-

Phosphorylation: Once inside the cell, CldU is sequentially phosphorylated by cellular kinases. The first and rate-limiting step is the conversion to CldU-monophosphate, catalyzed by thymidine kinase.[2] Subsequent phosphorylations yield CldU-diphosphate and finally CldU-triphosphate (CldUTP).

-

Incorporation by DNA Polymerase: During DNA replication (S-phase), DNA polymerases incorporate CldUTP into the newly synthesizing DNA strand, opposite to adenine bases in the template strand.[3][4] The polymerase enzyme does not efficiently distinguish between the endogenous thymidine triphosphate (dTTP) and the analog CldUTP.

The incorporation of these analogs creates a "tag" in the newly synthesized DNA, which can be detected using specific antibodies.[5][6]

Data Presentation

Table 1: Comparison of Common Thymidine Analogs

While a precise "theoretical incorporation rate" is not feasible due to its dependence on numerous variables, the characteristics of commonly used analogs can be compared.

| Analog | Chemical Modification | Detection Method | Key Features & Considerations |

| 5-chloro-2'-deoxyuridine (CldU) | Chlorine atom at C5 position | Antibody-based (requires DNA denaturation) | Used in dual-labeling studies with IdU/BrdU; detection requires specific antibodies with minimal cross-reactivity.[1][6][7] |

| 5-bromo-2'-deoxyuridine (BrdU) | Bromine atom at C5 position | Antibody-based (requires DNA denaturation) | Most widely used analog; extensive literature available. Can be toxic and affect cell cycle progression.[8][9] |

| 5-iodo-2'-deoxyuridine (IdU) | Iodine atom at C5 position | Antibody-based (requires DNA denaturation) | Structurally similar to CldU and BrdU; often used in multi-labeling experiments to track sequential S-phases.[1][6] |

| 5-ethynyl-2'-deoxyuridine (EdU) | Terminal alkyne group at C5 position | "Click" Chemistry (covalent reaction) | Detection does not require harsh DNA denaturation, preserving cell morphology and antigenicity better than BrdU/CldU.[5] |

Table 2: Factors Influencing the Rate of Incorporation

The effective rate of incorporation is not a fixed value but is influenced by a range of biological and experimental factors.

| Factor Category | Specific Factor | Effect on Incorporation Rate |

| Cellular State | Cell Cycle Phase | Incorporation occurs only during the S-phase of the cell cycle.[5] |

| Cell Type | Proliferative capacity and metabolic activity vary significantly between cell types. | |

| Nucleotide Salvage Pathway Activity | Higher activity of thymidine kinase increases the rate of phosphorylation and subsequent incorporation.[2] | |

| Endogenous Thymidine Pool | A large intracellular pool of dTTP competes with the analog triphosphate (e.g., CldUTP), reducing the incorporation rate.[10] | |

| Experimental Conditions | Analog Concentration | Higher concentrations can increase incorporation but also lead to cytotoxicity.[1] |

| Duration of Exposure (Pulse) | Longer exposure times lead to labeling of a larger fraction of S-phase cells.[1] | |

| Purity of Analog | Impurities can lead to inconsistent results or unexpected cellular effects. | |

| Analog Properties | Cytotoxicity | Halogenated analogs can induce mutations, DNA breaks, and alter cell cycle progression, which can indirectly affect observed incorporation.[1][8] |

| Metabolism and Clearance | In vivo, analogs are metabolized and cleared from the bloodstream, affecting their bioavailability to target tissues.[5] |

Experimental Protocols

Protocol: CldU Labeling and Immunofluorescent Detection in Cultured Cells

This protocol provides a general framework for labeling proliferating cells with CldU and detecting its incorporation.

1. Cell Culture and Labeling (Pulse): a. Culture cells to the desired confluency (typically 50-70% for asynchronous populations). b. Prepare a stock solution of CldU (e.g., 10 mM in sterile water or DMSO). c. Add CldU to the cell culture medium to a final concentration of 10-20 µM. d. Incubate the cells for a defined period (the "pulse," e.g., 30-60 minutes) under standard culture conditions (37°C, 5% CO2). The pulse duration depends on the specific experimental question.

2. Cell Fixation: a. Remove the CldU-containing medium and wash the cells twice with phosphate-buffered saline (PBS). b. Fix the cells, for example, with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. c. Wash three times with PBS.

3. DNA Denaturation (Crucial Step): a. The incorporated CldU is hidden within the DNA double helix and must be exposed for antibody binding.[1] b. Incubate cells with 2 M hydrochloric acid (HCl) for 20-30 minutes at room temperature to denature the DNA. c. Neutralize the acid by washing three times with a neutralizing buffer (e.g., 0.1 M sodium borate buffer, pH 8.5) or PBS.

4. Immunostaining: a. Permeabilize the cells with a buffer containing a detergent (e.g., 0.25% Triton X-100 in PBS) for 10 minutes. b. Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour. c. Incubate with a primary antibody specific for CldU (e.g., rat anti-CldU) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C. d. Wash three times with PBS. e. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rat IgG Alexa Fluor 488) for 1 hour at room temperature, protected from light. f. Wash three times with PBS.

5. Mounting and Visualization: a. Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI. b. Visualize the cells using a fluorescence microscope. CldU-positive nuclei will exhibit fluorescence from the secondary antibody, indicating DNA synthesis during the pulse period.

References

- 1. mdpi.com [mdpi.com]

- 2. Incorporation of thymidine analogs for studying replication kinetics in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA polymerase - Wikipedia [en.wikipedia.org]

- 4. proteopedia.org [proteopedia.org]

- 5. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Replication labeling with halogenated thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sdbonline.org [sdbonline.org]

- 8. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. doaj.org [doaj.org]

- 10. [Factors affecting 3H-thymidine incorporation into cells synthesizing DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Phosphorylation of 3'-Chloro-thymidine: A Review of a Novel Thymidine Analog

For Immediate Release

[City, State] – October 27, 2025 – The enzymatic phosphorylation of thymidine analogs is a cornerstone of antiviral and anticancer chemotherapy. While extensive research has focused on analogs like 3'-azido-3'-deoxythymidine (AZT), the bioactivation of other modified nucleosides, such as 3'-chloro-3'-deoxythymidine, remains a less explored yet potentially significant area of study for researchers, scientists, and drug development professionals. This technical guide consolidates the available, albeit limited, information on the enzymatic phosphorylation of 3'-chloro-thymidine, drawing parallels with well-characterized thymidine analogs to infer its metabolic pathway and potential biological activity.

Introduction to 3'-Chloro-thymidine

3'-Chloro-3'-deoxythymidine is a synthetic analog of the natural nucleoside thymidine, where the hydroxyl group at the 3' position of the deoxyribose sugar is replaced by a chlorine atom. This modification has profound implications for its biological activity, as the 3'-hydroxyl group is essential for the formation of the phosphodiester bond during DNA synthesis. The presence of a chlorine atom at this position suggests that, upon phosphorylation to its triphosphate form, 3'-chloro-3'-deoxythymidine could act as a DNA chain terminator, a mechanism of action shared by many successful antiviral drugs, including AZT. The compound is identified by the CAS number 25526-94-7 and is also known as Zidovudine Related Compound B.

The Phosphorylation Pathway: A Kinase-Mediated Activation

The conversion of nucleoside analogs into their active triphosphate form is a critical step in their mechanism of action. This process is catalyzed by a series of cellular kinases. Based on the established pathways for other thymidine analogs, the enzymatic phosphorylation of 3'-chloro-3'-deoxythymidine is hypothesized to proceed as follows:

-

Monophosphorylation: The initial and often rate-limiting step is the conversion of 3'-chloro-3'-deoxythymidine to its monophosphate derivative (3'-chloro-TMP). This reaction is anticipated to be catalyzed by thymidine kinase (TK) . There are two main isoforms of this enzyme in human cells: the cytosolic thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). The efficiency of this first phosphorylation step is a key determinant of the analog's overall biological activity.

-

Diphosphorylation: Subsequently, 3'-chloro-TMP is converted to 3'-chloro-diphosphate (3'-chloro-TDP) by thymidylate kinase (TMPK) .

-

Triphosphorylation: The final step involves the phosphorylation of 3'-chloro-TDP to the active 3'-chloro-triphosphate (3'-chloro-TTP) form, a reaction catalyzed by nucleoside diphosphate kinase (NDPK) .

The overall efficiency of this three-step phosphorylation cascade dictates the intracellular concentration of the active triphosphate metabolite, which in turn influences its therapeutic efficacy and potential toxicity.

Parallels with 3'-Azido-3'-deoxythymidine (AZT) Phosphorylation

Given the scarcity of direct data on 3'-chloro-thymidine, the well-documented phosphorylation of AZT serves as a valuable comparative model. For AZT, cytosolic thymidine kinase (TK1) efficiently catalyzes the initial phosphorylation to AZT-monophosphate.[1] However, the subsequent phosphorylation by thymidylate kinase is significantly less efficient, making it a rate-limiting step in the formation of the active AZT-triphosphate.[1] Studies have shown that the substrate specificity of thymidine kinases can be quite broad, accommodating various modifications at the 3' position of the sugar moiety.[2][3] It is therefore plausible that 3'-chloro-3'-deoxythymidine is also a substrate for these kinases, although the kinetic parameters (Km and Vmax) would need to be experimentally determined to ascertain the efficiency of this process.

Potential Biological Activity and Research Implications

The biological activity of 3'-chloro-thymidine is likely linked to its ability to be phosphorylated and subsequently incorporated into DNA, leading to chain termination. One study on the synthesis and biological activity of "3-Chloroethylthymidine," a compound with a modification on the pyrimidine base rather than the sugar, showed limited impact on cell proliferation.[4] This highlights the critical role of the position of the halogen substitution in determining the biological effect.